4-Iodo-1-trityl-1H-pyrazole
Overview
Description
4-Iodo-1-trityl-1H-pyrazole is a useful research compound. Its molecular formula is C22H17IN2 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 4-Iodo-1-trityl-1H-pyrazole has been used as a building block in the synthesis of various pyrazole derivatives. Its iodination process and the influence of iodo substituents on pyrazole chemical shifts and spin coupling constants have been extensively studied. Such derivatives have found applications in the fields of CropScience and oncology due to the pyrazole nucleus's versatility (Guillou et al., 2011) (Holzer & Pöcher, 1995).
Methodologies in Organic Synthesis
- This compound has been part of methodologies in organic synthesis, like the microwave synthesis of arylmethyl-substituted pyrazoles and iodine(III)-mediated synthesis, which have implications in creating new chemical entities for potential applications in various fields including pharmaceuticals (Escolástico et al., 2008) (Prakash et al., 2011).
Applications in Heterocyclic Chemistry
- This compound is significant in heterocyclic chemistry for creating pyrazolate-bridged metal–organic frameworks. These frameworks are notable for their high thermal and chemical stability, making them suitable for applications in catalytic processes and molecular material sciences (Colombo et al., 2011).
Role in Novel Synthesis Techniques
- It has been used in novel synthesis techniques like the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes. This approach enables the synthesis of new bioactive molecules and molecular material precursors, expanding the potential for innovative applications in biotechnology and materials science (Cook et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-iodopyrazole, have been shown to interact with alcohol dehydrogenase 1a, 1b, and 1c, as well as mycocyclosin synthase .
Biochemical Pathways
Similar compounds have been shown to interact with enzymes involved in alcohol metabolism and mycobacterial cell wall biosynthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Iodo-1-trityl-1H-pyrazole, it is recommended to keep it in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
4-iodo-1-tritylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEYQAFIQWSUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571501 | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191980-54-8 | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191980-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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